molecular formula C12H28N2OSi B8130603 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine

Cat. No.: B8130603
M. Wt: 244.45 g/mol
InChI Key: QMTXZNFHDZAZFM-UHFFFAOYSA-N
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Description

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine is a chemical compound that features a unique structure combining an azetidine ring with a tert-butyldimethylsilanyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents and optimizing reaction conditions for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, DMP, and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The tert-butyldimethylsilanyloxy group provides steric protection and can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((tert-Butyldimethylsilyl)oxy)azetidin-1-yl)propan-1-amine is unique due to the combination of the azetidine ring and the tert-butyldimethylsilanyloxy group, which imparts specific chemical properties and potential biological activities not found in other similar compounds.

Properties

IUPAC Name

3-[3-[tert-butyl(dimethyl)silyl]oxyazetidin-1-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2OSi/c1-12(2,3)16(4,5)15-11-9-14(10-11)8-6-7-13/h11H,6-10,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTXZNFHDZAZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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